Tris(pyrazol-1-YL)methane
Overview
Description
Synthesis Analysis
Tris(pyrazol-1-yl)methane and its derivatives are synthesized through methods that have evolved significantly. Early methods were established by Huckel (1937) and expanded by Trofimenko (1970). Recent techniques involve the oxidation reaction of dimethylpyrazol-1-yl)methane derivatives with KMnO₄, leading to compounds like bis(pyrazol-1-yl)methane-tetracarboxylates and tris(pyrazol-1-yl)methane-hexacarboxylates, which further react with organotin to yield complex structures (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of tris(pyrazol-1-yl)methane derivatives showcases a variety of coordination modes and geometries. For instance, the first crystal structure of a second-generation tris(pyrazolyl)methane exhibited a helical conformation, highlighting the flexibility and adaptability of these ligands in forming complex structures (Harding et al., 2008).
Chemical Reactions and Properties
Tris(pyrazol-1-yl)methane ligands participate in various chemical reactions, forming coordination complexes with metals. These reactions often result in unique structural motifs and have implications for catalysis and materials science. For example, an unprecedented coordination mode was observed in a compound involving silver atoms, showcasing the versatility of these ligands in forming diverse metal-ligand interactions (Reger et al., 2005).
Scientific Research Applications
Catalytic and Biological Applications
Tris(pyrazol-1-yl)methane and its metal complexes have shown potential in catalytic and biological applications. They are used as catalysts for the oxidative functionalization of alkanes and other industrially significant reactions. Additionally, they exhibit antiproliferative and antimicrobial properties, making them relevant in biological contexts (Martins & Pombeiro, 2016).
Synthesis and Reactivity
Research on tris(pyrazol-1-yl)methanes has expanded to include their synthesis and reactivity. These compounds have a rich variety of structures, which are explored in coordination chemistry and the design of new ligands (Alkorta et al., 2017).
Organometallic Chemistry
Tris(pyrazol-1-yl)methanes play a significant role in the field of organometallic chemistry. They serve as neutral analogues to tris(pyrazolyl)hydroborates and are essential in developing coordination and organometallic compounds (Bigmore et al., 2005).
Electrochemical Properties
The electrochemical properties of homoscorpionate tris(pyrazol-1-yl)methane complexes have been studied. These properties are key to understanding their catalytic efficiency in transforming raw materials into value-added products (Martins, 2017).
Spin Crossover in Coordination Compounds
Tris(pyrazol-1-yl)methane derivatives have been used in synthesizing iron(II) coordination compounds. These compounds exhibit thermally induced spin crossover, which is a change in the spin state of the metal ion, often accompanied by color changes. This property is critical in materials science and molecular electronics (Shakirova & Lavrenova, 2020).
Synthesis of Complex Ligands
Tris(pyrazol-1-yl)methanes have been synthesized and used in creating complex ligands for coordination chemistry. These ligands are often used in constructing macrobicycles and other large, complex molecules (Wang et al., 2009).
Structural and NMR Studies
The first crystal structure of a tris(pyrazol-1-yl)methane compound was reported, providing insights into its conformation and interactions. Additionally, carbon-13 NMR studies of these compounds have contributed to understanding their chemical properties in coordination chemistry (Harding et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[di(pyrazol-1-yl)methyl]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHVIMQQEFHOLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(N2C=CC=N2)N3C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412766 | |
Record name | TRIS(PYRAZOL-1-YL)METHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60412766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(pyrazol-1-YL)methane | |
CAS RN |
80510-03-8 | |
Record name | TRIS(PYRAZOL-1-YL)METHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60412766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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